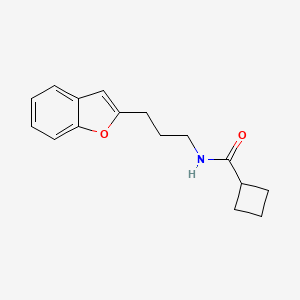

N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the first paper, which focuses on benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB activity .

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the formation of the benzofuran ring followed by various functionalization reactions. In the first paper, a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed and synthesized from a reference lead compound . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the acylation of benzofuran with appropriate amine and carboxylic acid derivatives to form the amide bond.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their biological activity. The first paper discusses the importance of the +M effect and hydrophobic groups on the N-phenyl ring in potentiating anticancer and NF-κB inhibitory activities . The presence of a cyclobutanecarboxamide moiety in this compound suggests that this compound could also exhibit unique structural characteristics that may influence its biological activity, although this would require further investigation through methods such as X-ray crystallography or NMR analysis.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including acylation, as mentioned in the second paper, where benzamide derivatives were synthesized through direct acylation reactions . The this compound could potentially undergo similar reactions, which could be used to further modify the compound and enhance its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The first paper indicates that the cytotoxic activities of the synthesized compounds were measured using the sulforhodamine B assay, suggesting that these compounds have measurable interactions with biological systems . The second paper discusses the solid-state properties and hydrogen bonding interactions of benzamide derivatives, which are important for their function as colorimetric sensors . While the specific physical and chemical properties of this compound are not provided, it can be hypothesized that it would exhibit properties consistent with other similar benzofuran derivatives.

科学的研究の応用

Antimicrobial Activity

Benzofuran derivatives have been synthesized and tested for their antimicrobial activity against a variety of microorganisms. A study detailed the synthesis of various benzofuran-2-yl compounds, including those with cyclobutyl moieties, and tested them against bacteria such as Staphylococcus aureus and Candida albicans. The results indicated that some derivatives exhibited strong antimicrobial effects, suggesting potential applications in developing new antimicrobial agents (Koca et al., 2005).

Synthetic Methodologies

Research has also focused on the synthesis of cyclobutane-containing C3-symmetric peptide dendrimers, highlighting the versatility of cyclobutane derivatives in constructing complex molecular architectures. These methodologies could be applicable in the synthesis of N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide and its analogs for various scientific applications (Gutiérrez-Abad et al., 2010).

Antitumor Activity

Another study explored the synthesis of benzofuran carboxamide derivatives for their in vitro antimicrobial, anti-inflammatory, and radical scavenging activities. The research demonstrated that new 3-(glycinamido)-benzofuran-2-carboxamide derivatives were synthesized and showed promising bioactivities, suggesting their potential in the development of antitumor and anti-inflammatory drugs (Lavanya et al., 2017).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives have been extensively studied for their supramolecular self-assembly behavior, forming one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This self-assembly behavior is crucial for applications in nanotechnology, polymer processing, and biomedical fields, indicating that similar structural motifs in this compound could be explored for supramolecular applications (Cantekin et al., 2012).

作用機序

Target of Action

N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide is a benzofuran compound . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to have significant cell growth inhibitory effects on different types of cancer cells .

Mode of Action

Benzofuran compounds are known to interact with their targets, leading to changes in cellular processes . For example, some benzofuran compounds have been found to have dramatic anticancer activities .

Biochemical Pathways

Benzofuran compounds affect various biochemical pathways. They have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, indicating that they may interact with multiple targets and pathways . .

Result of Action

The result of N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide’s action is likely dependent on its mode of action and the biochemical pathways it affects. Given its potential anti-tumor activity, it may lead to the inhibition of cancer cell growth .

特性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-16(12-6-3-7-12)17-10-4-8-14-11-13-5-1-2-9-15(13)19-14/h1-2,5,9,11-12H,3-4,6-8,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQQTPDVZKLVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCCC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2516671.png)

![4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2516673.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516677.png)

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)

![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)